molecular formula C23H28N2O4S B2699441 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide CAS No. 922024-46-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide

Cat. No. B2699441
CAS RN: 922024-46-2
M. Wt: 428.55
InChI Key: DLMGXWZVIPJRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Ring-Forming Cascade Reactions : A study by Sapegin et al. (2018) on ring-forming cascade reactions identified a class of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of carbonic anhydrases, highlighting the compound's potential in enzyme inhibition (Sapegin et al., 2018).
  • Crystal Structure and Bio-Evaluation : Kumar et al. (2018) synthesized quinazolin-4-yl-aminobenzenesulfonamide derivatives and analyzed their crystal structure, revealing significant antimicrobial and anticancer activity (Kumar et al., 2018).

Therapeutic and Biological Activities

  • Antitumor Activity : Abbassi et al. (2014) synthesized N‐[6‐indazolyl]arylsulfonamides, demonstrating significant antiproliferative activity against human tumor cell lines (Abbassi et al., 2014).
  • Photodynamic Therapy Potential : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, indicating potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Methodological Advances in Synthesis

  • One-Pot Multicomponent Syntheses : Shaabani et al. (2010) developed a novel one-pot reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating methodological efficiency (Shaabani et al., 2010).
  • Aqueous Media Synthesis : Babazadeh et al. (2016) reported an eco-friendly synthesis of benzoxazepine and malonamide derivatives in aqueous media, highlighting a greener approach to chemical synthesis (Babazadeh et al., 2016).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-5-7-17-8-11-19(12-9-17)30(27,28)24-18-10-13-21-20(15-18)25(14-6-2)22(26)23(3,4)16-29-21/h6,8-13,15,24H,2,5,7,14,16H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMGXWZVIPJRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.